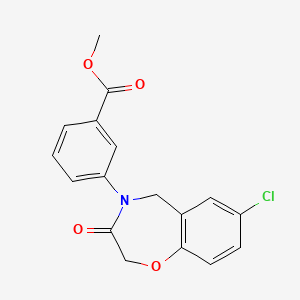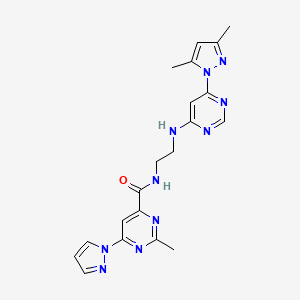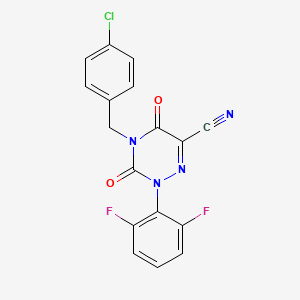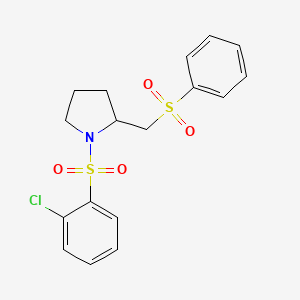![molecular formula C13H10ClN3O B2985637 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 58347-53-8](/img/structure/B2985637.png)
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using molecular docking simulations . These studies confirmed the good fit of these compounds into the active site of their target proteins through essential hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions often involve the formation of new bonds and the breaking of existing ones, leading to the formation of the desired compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied in the literature . These studies often involve the examination of the compound’s reactivity, stability, and other relevant properties .科学的研究の応用
EGFR-Tyrosine Kinase Inhibition
The compound has demonstrated significant inhibitory activity against EGFR tyrosine kinase. Specifically, compounds 15 and 16 exhibited excellent broad-spectrum cytotoxicity against NCI 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM. The IC50 values for EGFR inhibition were 0.054 μM (compound 4), 0.135 μM (compound 15), and 0.034 μM (compound 16) .
P-glycoprotein Inhibition
Compounds 15 and 16 were also evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance. These compounds reduced P-gp expression by 0.301 and 0.449 fold compared to the control .
Cell Cycle Arrest and Apoptosis Induction
Compound 16 induced cell cycle arrest at the S phase and increased the percentage of apoptotic cells in a time-dependent manner .
Molecular Docking Study
A molecular docking study revealed that the target compounds exhibit potent inhibitory activity within the EGFR binding site .
Antitumor Effects
While not directly mentioned for this compound, related pyrazolo derivatives have shown antitumor effects. For example, piritrexim, another pyrazolo derivative, inhibited dihydrofolate reductase (DHFR) and demonstrated good antitumor effects .
In Vitro Anticancer Activity
The compound’s anticancer potential was tested against various cancer cell lines, although specific results were not provided .
作用機序
Target of Action
The primary targets of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol are Epidermal Growth Factor Receptors (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It shows significant inhibitory activities against EGFR tyrosine kinase and CDK2 . The inhibition of these enzymes disrupts their respective signaling pathways, leading to changes in cellular processes such as cell proliferation and cell cycle progression .
Biochemical Pathways
The inhibition of EGFR and CDK2 affects multiple biochemical pathways. EGFR inhibition disrupts the downstream MAPK/ERK pathway, which is involved in cell proliferation and survival . On the other hand, CDK2 inhibition affects the cell cycle, particularly the transition from G1 phase to S phase . This leads to cell cycle arrest and can induce apoptosis .
Result of Action
The inhibition of EGFR and CDK2 by 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol leads to significant cellular effects. It has been shown to exhibit excellent broad-spectrum cytotoxic activity against various cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYTPDJKBELJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201452 |
Source


|
| Record name | 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
CAS RN |
58347-53-8 |
Source


|
| Record name | 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)
![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)







![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)